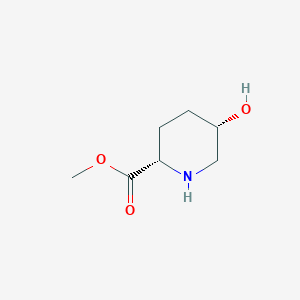

(2S,5S)-Methyl 5-hydroxypiperidine-2-carboxylate

Description

Properties

IUPAC Name |

methyl (2S,5S)-5-hydroxypiperidine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3/c1-11-7(10)6-3-2-5(9)4-8-6/h5-6,8-9H,2-4H2,1H3/t5-,6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKBQWQJVUYTRDO-WDSKDSINSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCC(CN1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1CC[C@@H](CN1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Catalytic Hydrogenation of Ethyl 5-Hydroxypicolinate (Compound 2)

The initial step involves the reduction of ethyl 5-hydroxypicolinate (compound 2) to produce ethyl 5-hydroxypiperidine-2-carboxylate (compound 3). This is achieved through catalytic hydrogenation using Rhodium on carbon (Rh/C) as the catalyst:

Ethyl 5-hydroxypicolinate (compound 2) + H2 (200 psi) → Ethyl 5-hydroxypiperidine-2-carboxylate (compound 3)

The reaction proceeds at room temperature over 12 hours, with the mixture filtered to remove the catalyst and solvent evaporated under reduced pressure. This method yields a crude product that is directly used in subsequent steps, avoiding unnecessary purification and enhancing process efficiency.

Lipase-Catalyzed Resolution to Obtain Enantiomerically Enriched Intermediates

The key stereoselective step involves enzymatic resolution using lipase CALB (Candida antarctica lipase B). The crude compound 3 undergoes resolution to produce the (2S,5S)-enantiomer with high stereoselectivity (d.r. ≥ 99:1):

Crude compound 3 + lipase CALB → (2S,5S)-compound 4 + side products

This process exploits the enzyme's enantioselectivity, selectively esterifying or hydrolyzing one enantiomer over the other. The resulting compound 4 is purified by filtration and crystallization, offering high stereochemical purity.

Conversion to Protected Intermediates

Subsequently, compound 4 is transformed into a protected derivative, (2S,5S)-1-tert-butyl-2-ethyl-5-hydroxy-piperidine-1,2-dicarboxylate (compound 5), via esterification with tert-butyl groups. This involves the addition of tert-butyl carbonates in the presence of bases such as TEA (triethylamine):

Compound 4 + tert-butyl carbonate + TEA → Compound 5

The process is performed in an environmentally friendly manner, with liquid-liquid separation removing water-soluble byproducts, thus simplifying purification and improving overall yield (~42.9%).

Functionalization via Acylation and Protection

Further functionalization involves acylation of the hydroxyl group and protection of amino groups. For example, trifluoromethanesulfonic anhydride (Tf2O) and 2,6-dimethylpyridine are used to activate the hydroxyl group, followed by nucleophilic attack with benzyl hydroxylamine (NH2OBn):

Compound 5 + Tf2O + 2,6-dimethylpyridine → Activated intermediate

Activated intermediate + NH2OBn → Compound 6

This step introduces protective groups necessary for subsequent transformations, with yields reaching approximately 75.2%.

Deprotection and Final Purification

The final steps involve removing protecting groups, typically using acids such as trifluoroacetic acid (TFA), to yield the target compound in high purity:

Protected intermediate + TFA → (2S,5S)-Methyl 5-hydroxypiperidine-2-carboxylate

Crystallization of the deprotected product ensures high purity, suitable for pharmaceutical applications, especially as an intermediate for β-lactamase inhibitors.

Data Table Summarizing Preparation Methods

| Step | Starting Material | Reagents & Conditions | Product | Yield | Key Features |

|---|---|---|---|---|---|

| 1 | Ethyl 5-hydroxypicolinate (2) | Rh/C, H2, room temp, 12h | Compound 3 | Crude, used directly | Catalytic hydrogenation, straightforward |

| 2 | Compound 3 | Lipase CALB, aqueous buffer | Compound 4 | ≥ 99:1 d.r. | Enzymatic resolution, high stereoselectivity |

| 3 | Compound 4 | tert-Butyl carbonate, TEA | Compound 5 | ~42.9% overall | Esterification, environmentally friendly |

| 4 | Compound 5 | Tf2O, pyridine, NH2OBn | Compound 6 | ~75.2% | Acylation, protection |

| 5 | Compound 6 | Acid hydrolysis, crystallization | Final product | High purity | Deprotection, purification |

Research Findings and Considerations

- Environmental Impact : The enzymatic resolution and liquid-liquid separations reduce the use of harsh chemicals, aligning with green chemistry principles.

- Stereoselectivity : Lipase catalysis offers near-complete enantiomeric purity, critical for pharmaceutical intermediates.

- Industrial Viability : The methods avoid expensive catalysts like rhodium in large-scale production, favoring cost-effective and scalable processes.

Chemical Reactions Analysis

Types of Reactions

(2S,5S)-Methyl 5-hydroxypiperidine-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

Reduction: The carboxylate ester can be reduced to alcohols.

Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield piperidinone derivatives, while reduction of the carboxylate ester can produce piperidine alcohols .

Scientific Research Applications

Chemical Synthesis

Key Intermediate in Organic Synthesis

(2S,5S)-Methyl 5-hydroxypiperidine-2-carboxylate is widely recognized as a crucial intermediate in the synthesis of complex organic molecules. Its ability to undergo various chemical transformations makes it valuable in developing pharmaceuticals and fine chemicals. For instance, it serves as a precursor for the synthesis of β-lactamase inhibitors, such as Avibactam, which combat antibiotic resistance .

Biochemical Interactions

The compound interacts with various enzymes and proteins, particularly lipases, which are essential for lipid metabolism. Its stereospecific interaction with these enzymes highlights the importance of its chirality in biological activity .

Cellular Effects

Research indicates that (2S,5S)-Methyl 5-hydroxypiperidine-2-carboxylate influences cellular processes by modulating signaling pathways involving cyclic adenosine monophosphate (cAMP) and protein kinase A (PKA). These pathways are crucial for regulating gene expression and metabolic functions .

Dosage Effects in Animal Models

Studies have shown that low doses of this compound can enhance metabolic activity and promote cellular growth without significant adverse effects. This suggests potential therapeutic applications in metabolic disorders or conditions requiring cellular regeneration .

Industrial Applications

Production of Fine Chemicals

In industrial settings, (2S,5S)-Methyl 5-hydroxypiperidine-2-carboxylate is employed as a building block for various applications. Its versatility allows it to be used in producing fine chemicals and other industrial products .

Table 2: Comparison with Related Compounds

| Compound | Unique Features |

|---|---|

| (2S,5R)-5-Hydroxypiperidine-2-carboxylate | Different biological activity due to stereochemistry |

| Piperidine-2-carboxylate derivatives | Various derivatives with modifications at different positions on the piperidine ring |

(2S,5S)-Methyl 5-hydroxypiperidine-2-carboxylate stands out due to its specific stereochemistry, which imparts distinct chemical and biological properties compared to its analogs.

Case Studies

Research Findings on Enzyme Interactions

A study demonstrated that (2S,5S)-Methyl 5-hydroxypiperidine-2-carboxylate acts as an inhibitor for specific lipases. The research highlighted its potential use in designing enzyme inhibitors for therapeutic applications .

Pharmaceutical Development

In pharmaceutical research, this compound has been utilized as a precursor for synthesizing various drug candidates aimed at treating diseases associated with metabolic dysfunctions . The ability to modify its structure allows for the development of targeted therapies.

Mechanism of Action

The mechanism of action of (2S,5S)-Methyl 5-hydroxypiperidine-2-carboxylate involves its interaction with specific molecular targets. In the case of its use as a precursor for Avibactam, the compound inhibits β-lactamase enzymes by binding to their active sites, thereby preventing the degradation of β-lactam antibiotics. This enhances the efficacy of the antibiotics against resistant bacterial strains.

Comparison with Similar Compounds

Key Structural Differences

The table below summarizes structural and functional distinctions between the target compound and its analogs:

Functional and Application Comparisons

- This may lower solubility in polar solvents .

- Substituent Effects : The benzyl group in (2R,5S)-benzyl 5-hydroxy-2-methylpiperidine-1-carboxylate introduces steric hindrance, which could impede enzymatic degradation but reduce membrane permeability .

- Stereochemistry : The (2S,5S) configuration in the target compound contrasts with (2R,5S) analogs (e.g., CAS 1431473-24-3), which may exhibit divergent binding affinities in chiral environments .

Biological Activity

(2S,5S)-Methyl 5-hydroxypiperidine-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article explores its biochemical properties, cellular effects, molecular mechanisms, and relevant research findings.

(2S,5S)-Methyl 5-hydroxypiperidine-2-carboxylate engages in various biochemical interactions, primarily as a substrate or inhibitor for critical enzymes. It has been shown to interact with lipase enzymes, which are vital for lipid metabolism. The interaction is stereospecific, highlighting the importance of its chirality in biological activity.

Table 1: Key Biochemical Properties

| Property | Description |

|---|---|

| Molecular Formula | C₇H₁₃N₃O₃ |

| Molecular Weight | 157.19 g/mol |

| Solubility | Soluble in polar solvents (e.g., water, ethanol) |

| Chirality | (2S,5S) configuration |

Cellular Effects

Research indicates that (2S,5S)-Methyl 5-hydroxypiperidine-2-carboxylate influences various cellular processes. Notably, it modulates signaling pathways involving cyclic adenosine monophosphate (cAMP) and protein kinase A (PKA), which are crucial for regulating gene expression and metabolic functions.

In animal models, low doses of this compound have been associated with enhanced metabolic activity and cellular growth without significant adverse effects. This suggests its potential utility in metabolic disorders or conditions requiring cellular regeneration.

Pharmacological Studies

Recent studies have highlighted the potential of (2S,5S)-Methyl 5-hydroxypiperidine-2-carboxylate as an inhibitor of β-lactamases, enzymes that confer antibiotic resistance in bacteria. This characteristic positions it as a promising candidate in the development of new antibacterial agents.

Table 2: Summary of Pharmacological Findings

| Study Focus | Findings |

|---|---|

| Inhibition of β-lactamases | Significant inhibition observed in vitro |

| Metabolic Activity | Enhanced at low doses in animal models |

| Stability | Relatively stable under physiological conditions |

Case Studies

- Animal Model Study : In a controlled study involving mice, varying doses of (2S,5S)-Methyl 5-hydroxypiperidine-2-carboxylate were administered to assess its effects on metabolic rates. Results indicated that lower doses significantly improved metabolic markers without inducing toxicity.

- Antibacterial Efficacy : A study investigated the compound's ability to inhibit β-lactamase activity in clinical isolates of resistant bacteria. The results demonstrated a notable reduction in enzyme activity, suggesting a potential role for this compound in combating antibiotic resistance.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for achieving high enantiomeric purity in (2S,5S)-Methyl 5-hydroxypiperidine-2-carboxylate?

- Methodological Answer : Enantioselective synthesis can be achieved via chiral auxiliary-mediated reactions or enzymatic resolution. For example, LiAlH4-mediated reduction of aldehydes followed by esterification with chiral catalysts (e.g., 4-dimethylaminopyridine) has been used for structurally similar piperidine derivatives . To ensure stereochemical fidelity, monitor reactions using chiral HPLC or polarimetry, and validate purity via <sup>1</sup>H/<sup>13</sup>C NMR coupling constants and optical rotation measurements .

Q. Which spectroscopic and crystallographic techniques confirm the compound’s structure and stereochemistry?

- Methodological Answer :

- NMR : Assign diastereotopic protons (e.g., H-2 and H-5) using 2D NOESY/ROESY to confirm spatial proximity of stereogenic centers .

- X-ray crystallography : Resolve absolute configuration using SHELX software (e.g., SHELXL for refinement). Note that poor crystal quality (broad reflection profiles, low N(hkl)/N(param) ratios) may require iterative refinement and disorder modeling, as seen in related piperidine derivatives .

Q. What storage and handling protocols are critical to prevent degradation?

- Methodological Answer : Store in airtight containers under inert gas (N2 or Ar) at –20°C to minimize hydrolysis of the ester group. Avoid exposure to moisture and static discharge. Use gloveboxes for sensitive reactions and validate stability via periodic LC-MS analysis .

Advanced Research Questions

Q. How can contradictions in crystallographic data (e.g., extinction violations, disorder) be resolved during structural refinement?

- Methodological Answer :

- Disorder modeling : Use SHELXL’s PART instruction to model split positions for disordered groups (e.g., methyl rotation) and apply isotropic displacement parameter (ADP) constraints .

- Extinction correction : Apply the Shelx “EXTI” command to mitigate intensity decay in high-angle reflections. Validate against alternative space groups (e.g., P212121) using the Rint and GooF metrics .

Q. What computational approaches predict the compound’s reactivity in nucleophilic or catalytic systems?

- Methodological Answer :

- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to assess frontier molecular orbitals (FMOs) and nucleophilic sites (e.g., hydroxyl or ester groups).

- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina, focusing on hydrogen-bonding and steric complementarity .

Q. How does the hydroxyl group’s stereochemistry influence intermolecular interactions in crystal packing?

- Methodological Answer : The (5S)-OH group participates in intramolecular hydrogen bonds (e.g., O–H···O=C, d = 2.37–2.59 Å), stabilizing planar conformations. In crystal lattices, van der Waals forces dominate due to limited intermolecular H-bonding (O···H distances >2.66 Å), as observed in related tricyclic structures .

Q. What kinetic strategies assess stereochemical stability under varying pH or temperature?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.